molecular formula C14H17N3O2 B15128700 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15128700
M. Wt: 259.30 g/mol
InChI Key: QPPHRMYFKCZUJR-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group, a pyridin-3-ylmethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of a pyrazole derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and solvent-free reactions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 5-Amino-pyrazoles
  • Pyrazole-based nonsteroidal anti-inflammatory drugs (e.g., Lonazolac, Epirizole)

Uniqueness

What sets 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid apart is its unique combination of substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)12-7-11(13(18)19)16-17(12)9-10-5-4-6-15-8-10/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

QPPHRMYFKCZUJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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